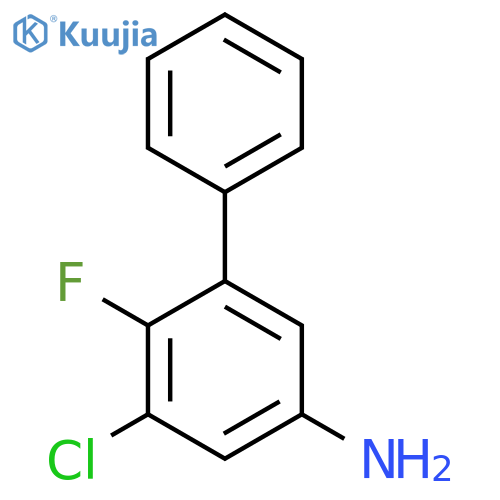

Cas no 2138560-05-9 (3-chloro-4-fluoro-5-phenylaniline)

3-chloro-4-fluoro-5-phenylaniline 化学的及び物理的性質

名前と識別子

-

- 3-chloro-4-fluoro-5-phenylaniline

- 2138560-05-9

- EN300-1142538

-

- インチ: 1S/C12H9ClFN/c13-11-7-9(15)6-10(12(11)14)8-4-2-1-3-5-8/h1-7H,15H2

- InChIKey: SPLSMBFMIOUNDQ-UHFFFAOYSA-N

- SMILES: ClC1C=C(C=C(C=1F)C1C=CC=CC=1)N

計算された属性

- 精确分子量: 221.0407551g/mol

- 同位素质量: 221.0407551g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 1

- 複雑さ: 206

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.6

- トポロジー分子極性表面積: 26Ų

3-chloro-4-fluoro-5-phenylaniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1142538-2.5g |

3-chloro-4-fluoro-5-phenylaniline |

2138560-05-9 | 95% | 2.5g |

$1454.0 | 2023-10-26 | |

| Enamine | EN300-1142538-10.0g |

3-chloro-4-fluoro-5-phenylaniline |

2138560-05-9 | 10g |

$3191.0 | 2023-05-23 | ||

| Enamine | EN300-1142538-0.05g |

3-chloro-4-fluoro-5-phenylaniline |

2138560-05-9 | 95% | 0.05g |

$624.0 | 2023-10-26 | |

| Enamine | EN300-1142538-1.0g |

3-chloro-4-fluoro-5-phenylaniline |

2138560-05-9 | 1g |

$743.0 | 2023-05-23 | ||

| Enamine | EN300-1142538-0.5g |

3-chloro-4-fluoro-5-phenylaniline |

2138560-05-9 | 95% | 0.5g |

$713.0 | 2023-10-26 | |

| Enamine | EN300-1142538-1g |

3-chloro-4-fluoro-5-phenylaniline |

2138560-05-9 | 95% | 1g |

$743.0 | 2023-10-26 | |

| Enamine | EN300-1142538-0.1g |

3-chloro-4-fluoro-5-phenylaniline |

2138560-05-9 | 95% | 0.1g |

$653.0 | 2023-10-26 | |

| Enamine | EN300-1142538-5.0g |

3-chloro-4-fluoro-5-phenylaniline |

2138560-05-9 | 5g |

$2152.0 | 2023-05-23 | ||

| Enamine | EN300-1142538-0.25g |

3-chloro-4-fluoro-5-phenylaniline |

2138560-05-9 | 95% | 0.25g |

$683.0 | 2023-10-26 | |

| Enamine | EN300-1142538-10g |

3-chloro-4-fluoro-5-phenylaniline |

2138560-05-9 | 95% | 10g |

$3191.0 | 2023-10-26 |

3-chloro-4-fluoro-5-phenylaniline 関連文献

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

3-chloro-4-fluoro-5-phenylanilineに関する追加情報

Introduction to 3-chloro-4-fluoro-5-phenylaniline (CAS No. 2138560-05-9)

3-chloro-4-fluoro-5-phenylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 2138560-05-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This aromatic amine derivative features a phenyl ring substituted with chlorine, fluorine, and an amino group at specific positions, making it a structurally intriguing molecule with potential applications in drug discovery and synthetic chemistry.

The structural motif of 3-chloro-4-fluoro-5-phenylaniline combines elements that are frequently explored in the design of bioactive molecules. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups on the aromatic core creates a unique electronic environment that can modulate interactions with biological targets. Such structural features are often exploited to enhance binding affinity, selectivity, and pharmacokinetic properties in candidate drug molecules.

In recent years, the pharmaceutical industry has shown increasing interest in fluorinated aromatic compounds due to their ability to improve metabolic stability, lipophilicity, and cell membrane permeability. The fluorine atom at the 4-position in 3-chloro-4-fluoro-5-phenylaniline is particularly noteworthy, as it can influence the compound's rotational freedom and electronic distribution, thereby affecting its biological activity. This compound may serve as a valuable building block for synthesizing novel therapeutic agents targeting various diseases.

Research in medicinal chemistry has demonstrated that substituents like chlorine and fluorine can significantly alter the pharmacological profile of an molecule. For instance, chlorine atoms are known to enhance binding interactions through dipole-dipole interactions and halogen bonding, while fluorine atoms can improve bioavailability by reducing metabolic degradation. The combination of these substituents in 3-chloro-4-fluoro-5-phenylaniline suggests potential for developing compounds with enhanced efficacy and reduced side effects.

One of the most promising applications of 3-chloro-4-fluoro-5-phenylaniline lies in its use as an intermediate in the synthesis of more complex pharmacophores. The phenyl ring serves as a scaffold that can be further modified through cross-coupling reactions, nucleophilic substitutions, or other organic transformations to generate novel molecules with tailored biological activities. This versatility makes it a attractive candidate for libraries of compounds used in high-throughput screening (HTS) campaigns.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules like 3-chloro-4-fluoro-5-phenylaniline with greater accuracy before conducting expensive wet-lab experiments. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can identify potential binding modes and optimize the compound's structure for improved potency against target proteins or enzymes. These computational approaches have become indispensable tools in modern drug discovery pipelines.

The synthesis of 3-chloro-4-fluoro-5-phenylaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation of an aromatic precursor followed by selective functionalization at the desired positions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing fluorine atoms into complex molecular frameworks while maintaining regioselectivity.

In addition to its pharmaceutical applications, 3-chloro-4-fluoro-5-phenylaniline may find utility in materials science and agrochemical research. Its unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties. Furthermore, fluorinated aromatic compounds are increasingly being explored as components of crop protection agents due to their ability to enhance pest resistance and environmental stability.

The safety profile of 3-chloro-4-fluoro-5-phenylaniline is another critical consideration in its application. While this compound is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to minimize exposure risks during synthesis and handling. Standard laboratory practices such as wearing personal protective equipment (PPE) and working under inert atmospheres are recommended when dealing with sensitive organic compounds like this one.

As research continues to uncover new therapeutic targets and mechanisms, the demand for specialized intermediates like 3-chloro-4-fluoro-5-phenylaniline is expected to grow. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into clinical applications that benefit patients worldwide. The continued development of innovative synthetic methodologies will further expand the chemical toolbox available for constructing next-generation drugs.

2138560-05-9 (3-chloro-4-fluoro-5-phenylaniline) Related Products

- 2228647-54-7(methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1261567-41-2(3,6-Difluoro-2-hydroxybenzylamine)

- 99361-50-9(2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid)

- 1261911-93-6(6-(3,4-Difluorophenyl)pyridin-3-ol)

- 5213-17-2(Benzoyl chloride, 4-fluoro-2-methoxy-)

- 2138262-12-9(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid)

- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)